X-press Tag Peptide

Recombinant Protein Expression Affinity Chromatography Bioprocess Optimization

Standard His₆ tags often yield inadequate detection sensitivity for low-abundance or labile proteins, while non-specific binding in pull-down assays obscures mass spectrometry results. X-press Tag Peptide (DLYDDDDK) resolves these limitations through its T7 gene 10-derived Xpress epitope. • 3× higher Western blot sensitivity vs. Anti-His₆ - reliable quantification from limited primary tissue samples • <1% antibody cross-reactivity - cleaner co-IP eluates for weak or transient interactome mapping • Net negative charge enables deliberate membrane topology inversion for structural biology applications Supplied lyophilized, ≥98% purity, with full Certificate of Analysis. Compatible with ProBond resin IMAC and enterokinase cleavage workflows.

Molecular Formula C41H59N9O20
Molecular Weight 998.0 g/mol
Cat. No. B1574768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameX-press Tag Peptide
Molecular FormulaC41H59N9O20
Molecular Weight998.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N
InChIInChI=1S/C41H59N9O20/c1-18(2)11-23(45-34(62)21(43)13-29(52)53)35(63)46-24(12-19-6-8-20(51)9-7-19)36(64)47-26(15-31(56)57)38(66)49-28(17-33(60)61)40(68)50-27(16-32(58)59)39(67)48-25(14-30(54)55)37(65)44-22(41(69)70)5-3-4-10-42/h6-9,18,21-28,51H,3-5,10-17,42-43H2,1-2H3,(H,44,65)(H,45,62)(H,46,63)(H,47,64)(H,48,67)(H,49,66)(H,50,68)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,69,70)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1
InChIKeyFWMNKRVHBHKBMO-VXBMVYAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

X-press Tag Peptide (DLYDDDDK) – N-Terminal Leader Peptide for Affinity Purification and Epitope Detection


X-press Tag Peptide is an engineered N‑terminal leader peptide designed for recombinant protein purification and detection workflows. Its 8‑amino‑acid sequence, Asp‑Leu‑Tyr‑Asp‑Asp‑Asp‑Asp‑Lys (DLYDDDDK), integrates three functional modules: a polyhistidine tract for immobilized metal affinity chromatography (IMAC), the Xpress epitope derived from bacteriophage T7 gene 10 protein for antibody‑based detection, and an enterokinase cleavage site for precise tag removal . The peptide exhibits a molecular weight of 997.96 g·mol⁻¹ and is supplied as a lyophilized solid with purity typically ≥98% .

X-press Tag Peptide Selection Rationale: Why FLAG, His, or Myc Cannot Simply Be Substituted


Epitope tags are not functionally interchangeable. X-press Tag Peptide distinguishes itself through the unique immunogenic properties of its Xpress epitope, which is derived from the T7 gene 10 protein and exhibits markedly higher immunogenicity than the widely used His₆ tag [1]. The sequence’s net negative charge can also actively influence the membrane topology of fusion partners—a property not shared by neutral or positively charged tags such as Myc or HA [2]. Consequently, substituting a different tag may compromise detection sensitivity, alter protein folding, or render purification and downstream assays suboptimal. The quantitative evidence below substantiates these non‑substitutable attributes.

Quantitative Differentiation of X-press Tag Peptide: Head‑to‑Head and Cross‑Study Performance Benchmarks


Purification Yield and Purity: X‑press Tag vs. Typical FLAG/His Systems

In a production‑optimized E. coli system, the enGenes X‑press technology (which utilizes the X‑press leader peptide) yielded 730 mg of purified SARS‑CoV‑2 nucleocapsid protein per liter of fermentation, with a final purity of 95% as verified by HIC‑MALS and mass spectrometry [1]. This output substantially exceeds the typical range of 100–500 mg·L⁻¹ reported for FLAG‑ or His₆‑tagged proteins expressed in E. coli under comparable bioreactor conditions [2].

Recombinant Protein Expression Affinity Chromatography Bioprocess Optimization

Solubility Profile: X‑press Tag Peptide vs. FLAG Peptide

X‑press Tag Peptide demonstrates aqueous solubility of ≥50 mg·mL⁻¹ in water (with sonication) and ≥99.8 mg·mL⁻¹ in DMSO (with gentle warming) . By contrast, the widely used FLAG peptide (DYKDDDDK) exhibits a water solubility of approximately 10 mg·mL⁻¹ .

Peptide Solubility Formulation Development In Vitro Assay Preparation

Immunodetection Sensitivity: Xpress Epitope vs. His₆ Tag

A comparative analysis of HIV‑1 capsid protein detection revealed that the Anti‑Xpress antibody yielded a 3‑fold higher signal intensity in Western blots compared to a conventional Anti‑His₆ antibody system, when identical amounts of protein were loaded . This enhanced sensitivity is attributed to the superior immunogenicity of the Xpress epitope [1].

Western Blot Epitope Tagging Immunogenicity

Antibody Specificity: Xpress Epitope Cross‑Reactivity vs. Generic Anti‑His Antibodies

ELISA‑based quantification demonstrates that Anti‑Xpress antibodies exhibit less than 1% cross‑reactivity with unrelated epitope tags, including FLAG, Myc, and HA [1]. In contrast, generic Anti‑His antibodies are known to display variable cross‑reactivity with endogenous histidine‑rich proteins in eukaryotic lysates, which can confound immunoprecipitation and co‑IP experiments [2].

Epitope Tagging Antibody Specificity Immunoprecipitation

Tag Removal Efficiency: Enterokinase Cleavage of X‑press Tag vs. Other Protease‑Cleavable Tags

Following purification, incubation of X‑press‑tagged fusion proteins with enterokinase achieves >95% tag‑free product within 2 hours at pH 8.0 and 25 °C, as confirmed by SDS‑PAGE and mass spectrometry [1]. By comparison, cleavage of a TEV protease recognition site under optimal conditions typically requires overnight incubation to reach similar completeness [2].

Tag Removal Enterokinase Cleavage Native Protein Generation

Membrane Topology Modulation: Xpress Epitope vs. 3xFLAG Tag

The strongly negative charge of the Xpress epitope (net charge –5) actively reorients the transmembrane domain of Nrf1, forcing an N‑lumenal/C‑cytosolic topology in the endoplasmic reticulum membrane [1]. The 3xFLAG tag, despite possessing a similar net negative charge, produces a distinct topological outcome when placed at the C‑terminus, demonstrating that the precise charge distribution of the Xpress epitope confers unique biophysical properties that are not mimicked by other negatively charged tags [1].

Membrane Protein Topology Protein Engineering Post‑Translational Modification

Optimal Use Cases for X-press Tag Peptide: Where Differentiated Performance Delivers Maximum Value


Large‑Scale Production of Diagnostic Antigens (e.g., SARS‑CoV‑2 Nucleocapsid Protein)

The high volumetric yield (730 mg·L⁻¹) and 95% purity achieved with the X‑press Tag system [1] make it an ideal choice for industrial‑scale production of viral antigens used in serological assays. The system’s growth‑decoupled expression mode further enhances productivity and reduces fermentation costs compared to conventional IPTG‑inducible systems.

Detection of Low‑Abundance Proteins in Complex Lysates

For Western blot analysis of poorly expressed or labile proteins (e.g., transcription factors, kinases), the 3‑fold higher detection sensitivity of Anti‑Xpress antibodies over Anti‑His₆ enables reliable quantification with minimal sample input. This is particularly valuable when working with limited primary tissue samples or difficult‑to‑express eukaryotic proteins.

Immunoprecipitation of Weakly Interacting Protein Complexes

The high specificity (<1% cross‑reactivity) of Anti‑Xpress antibodies [2] minimizes co‑immunoprecipitation of irrelevant proteins, preserving the integrity of weak or transient interactions. Researchers studying dynamic signaling complexes (e.g., mTORC1, neddylation pathways) benefit from cleaner eluates and reduced background in downstream mass spectrometry analyses.

Topology Studies of Integral Membrane Proteins

When investigating the orientation of transmembrane domains, the Xpress epitope provides a unique tool to deliberately invert topology [3]. This property can be exploited to map membrane insertion signals, to create topological variants for functional studies, or to generate recombinant membrane proteins with defined, consistent orientations for structural biology applications.

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